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molecular formula C9H12O4 B1465486 Methyl 4-cyclobutyl-2,4-dioxobutanoate CAS No. 1211509-86-2

Methyl 4-cyclobutyl-2,4-dioxobutanoate

Cat. No. B1465486
M. Wt: 184.19 g/mol
InChI Key: AFZZIGMPODTSOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08969341B2

Procedure details

To a solution of cyclobutyl methyl ketone (4 g, 40.8 mmol) in MeOH (60 mL) was added sodium methoxide (3.3 g, 61.2 mmol) at rt. After a 5 min stirring, dimethyl oxalate (4.8 g, 40.8 mmol) was added. The reaction mixture was stirred for 3 h at rt and concentrated. The residue was taked up in diluted HCl and extracted with EtOAc. The organic layers were concentrated. The residue was purified by silica gel column chromatography (hexane/EtOAc, 9:1) to provide 4 g of the title compound. Rf=0.46 (hexane/EtOAc, 1:1); 1H NMR (300 MHz, CDCl3) δ ppm 1.70-2.40 (m, 6H), 3.58 (quintet, 1H), 3.85 (s, 3H), 6.54 (s, 1H), 13.8-15.0 (br. s, 1H).
Quantity
4 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH:4]1[CH2:7][CH2:6][CH2:5]1)=[O:3].C[O-].[Na+].[C:11](OC)(=[O:16])[C:12]([O:14][CH3:15])=[O:13]>CO>[CH3:15][O:14][C:12](=[O:13])[C:11](=[O:16])[CH2:1][C:2]([CH:4]1[CH2:7][CH2:6][CH2:5]1)=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
CC(=O)C1CCC1
Name
sodium methoxide
Quantity
3.3 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
4.8 g
Type
reactant
Smiles
C(C(=O)OC)(=O)OC

Conditions

Stirring
Type
CUSTOM
Details
After a 5 min stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 3 h at rt
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The organic layers were concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane/EtOAc, 9:1)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
COC(C(CC(=O)C1CCC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: CALCULATEDPERCENTYIELD 53.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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